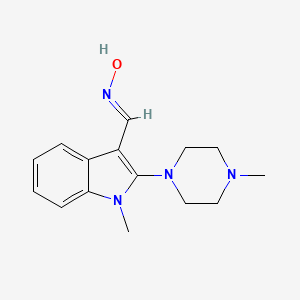

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a chemical compound with a complex structure and diverse applications in scientific research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting with the formation of the indole core. The reaction conditions may include the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process may also include purification steps to remove impurities and obtain a high-purity final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation products: Various oxidized derivatives of the compound.

Reduction products: Reduced forms of the compound.

Substitution products: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime typically involves a reaction between 1-methyl-1H-indole-3-carbaldehyde and hydroxylamine. This process can yield various isomers, which may exhibit different biological activities. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Kinase Inhibition

One of the most significant applications of this compound lies in its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways associated with cell growth and proliferation. Dysregulation of these enzymes is often linked to cancer and other hyperproliferative disorders.

- Inhibition Mechanism : this compound has been shown to inhibit various serine/threonine kinases and tyrosine kinases, which are vital in cancer progression and angiogenesis. For instance, it has demonstrated effectiveness against kinases such as KDR (Kinase Insert Domain Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

Urease Inhibition

Recent studies have indicated that derivatives of indole-3-carbaldehyde oxime, including this compound, exhibit urease inhibitory activity against Helicobacter pylori. Urease is an enzyme produced by this bacterium that facilitates its survival in acidic environments, making it a target for therapeutic intervention.

- Potency : In vitro assays have revealed that certain derivatives possess IC50 values significantly lower than traditional urease inhibitors like thiourea, indicating higher potency .

Cancer Treatment

Given its ability to inhibit key kinases involved in cancer signaling pathways, this compound is being investigated for its potential use in cancer therapeutics. Its anti-angiogenic properties make it a candidate for combination therapies aimed at reducing tumor vascularization.

Treatment of Infectious Diseases

The urease inhibition capability also positions this compound as a potential therapeutic agent against infections caused by Helicobacter pylori, which is associated with gastric ulcers and cancer.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Wirkmechanismus

The mechanism by which 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxaldehyde

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxylic acid

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxamide

Uniqueness: 1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.

The compound can be synthesized through a Schiff base reaction involving 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde and hydroxylamine. The resulting oxime derivative exhibits specific structural properties that contribute to its biological activity.

Chemical Properties:

- Formula: C₁₅H₁₉N₃O

- Molecular Weight: 257.34 g/mol

- Melting Point: 143–145 °C

- CAS Number: 886360-89-0

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of various oxime derivatives, including this compound. In a comparative study, it was found that this compound has a potent inhibitory effect on urease, an enzyme associated with Helicobacter pylori infections.

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.0345 ± 0.0008 |

| Thiourea | 0.2387 ± 0.0048 |

The IC50 value indicates that the oxime derivative is significantly more effective than thiourea, a standard urease inhibitor. The binding interactions were further analyzed through in silico studies, demonstrating strong hydrogen bonding and metal–acceptor interactions with the active site of the urease enzyme .

The mechanism by which the compound exerts its biological effects involves interaction with metal ions in the enzyme's active site. The oxime group forms coordination bonds with nickel ions present in urease, which is crucial for its enzymatic activity.

Study on Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory properties of indole derivatives were explored, suggesting that compounds similar to this compound could modulate inflammatory pathways by reducing pro-inflammatory cytokines and oxidative stress markers in cellular models .

Evaluation in Animal Models

Animal model studies have shown that derivatives of indole compounds can reduce oxidative stress and inflammation in vivo. For instance, treatment with related compounds resulted in decreased levels of reactive oxygen species (ROS) and improved endothelial function .

Eigenschaften

IUPAC Name |

(NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSBOWNMTHNWRD-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.